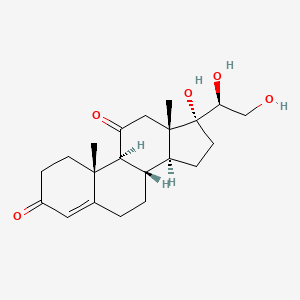
Reichstein's substance U
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reichstein’s substance U, also known as 11-Deoxycorticosterone, is a naturally occurring steroid hormone. It is a precursor in the biosynthesis of aldosterone, a hormone that plays a crucial role in regulating sodium and potassium levels in the body. This compound was first isolated and characterized by Tadeusz Reichstein, a Nobel Prize-winning chemist, in the early 20th century.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Reichstein’s substance U typically involves the oxidation of pregnenolone or progesterone. One common method is the oxidation of pregnenolone acetate using chromium trioxide in acetic acid. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of Reichstein’s substance U often involves microbial transformation. Specific strains of bacteria or fungi are used to convert precursor steroids into the desired product. This method is advantageous due to its high yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: Reichstein’s substance U undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corticosterone.
Reduction: It can be reduced to form 11-Deoxycortisol.
Substitution: It can undergo halogenation reactions to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using halogen acids like hydrochloric acid or bromine.
Major Products Formed:
Corticosterone: Formed through oxidation.
11-Deoxycortisol: Formed through reduction.
Halogenated Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Reichstein’s substance U has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroid hormones.
Biology: Studied for its role in the biosynthesis of aldosterone and its effects on electrolyte balance.
Medicine: Investigated for its potential therapeutic applications in treating adrenal insufficiency and other hormonal disorders.
Industry: Used in the production of corticosteroids and other pharmaceutical compounds.
Mecanismo De Acción
Reichstein’s substance U exerts its effects by acting as a precursor in the biosynthesis of aldosterone. It is converted to corticosterone by the enzyme 11β-hydroxylase, and subsequently to aldosterone by aldosterone synthase. Aldosterone then acts on the kidneys to regulate sodium and potassium levels, thereby maintaining electrolyte balance and blood pressure.
Comparación Con Compuestos Similares
Corticosterone: A direct oxidation product of Reichstein’s substance U.
11-Deoxycortisol: A reduction product of Reichstein’s substance U.
Aldosterone: The final product in the biosynthesis pathway involving Reichstein’s substance U.
Uniqueness: Reichstein’s substance U is unique due to its role as a key intermediate in the biosynthesis of aldosterone. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
3615-87-0 |
|---|---|
Fórmula molecular |
C21H30O5 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3/t14-,15-,17-,18+,19-,20-,21-/m0/s1 |
Clave InChI |
XBIDABJJGYNJTK-VDUMFTQRSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
Sinónimos |
17,20 beta,21-trihydroxypregn-4-ene-3,11-dione 20-dihydrocortisone 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20S)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, 4-(14)C-labeled, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, hydrogen sulfate, (20R)-isomer Reichstein's substance U |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















